Praeruptorin C

Descripción general

Descripción

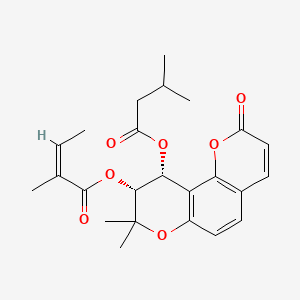

Praeruptorin C is a bioactive compound derived from the dried roots of Peucedanum praeruptorum Dunn, a plant commonly used in traditional Chinese medicine. This compound belongs to the class of angular-type pyranocoumarins and is known for its diverse pharmacological properties, including anti-inflammatory, antihypertensive, and antiplatelet aggregation effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Praeruptorin C involves several steps, starting from simple coumarins. The process typically includes the formation of the pyranocoumarin structure through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from the roots of Peucedanum praeruptorum. The roots are dried, ground, and subjected to solvent extraction, followed by chromatographic techniques to isolate and purify this compound .

Análisis De Reacciones Químicas

Types of Reactions: Praeruptorin C undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the pyranocoumarin structure.

Reduction: Reduction reactions can alter the double bonds within the molecule.

Substitution: Substitution reactions can introduce different functional groups, enhancing its pharmacological properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are frequently used.

Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified pharmacological activities .

Aplicaciones Científicas De Investigación

Praeruptorin C (Pra-C), a bioactive component derived from the root of Peucedanum praeruptorum Dunn, has a variety of applications, including anti-inflammatory, antihypertensive, antiplatelet, antioxidant, and neuroprotective effects . Research has explored its potential in treating non-small cell lung cancer, diabetic cognitive impairment, and osteoporosis .

Scientific Research Applications

Anticancer Activity: this compound (PC) has potential anticancer activity . PC significantly suppresses cell proliferation, colony formation, and migration and invasion of non-small cell lung cancer (NSCLC) cells . It can induce cell cycle arrest in the G0/G1 phase, downregulate cyclin D1 protein, and upregulate p21 protein . PC also significantly reduces the expression of cathepsin D (CTSD) and suppresses the phosphorylation/activation of the ERK1/2 signalling pathway in PC-treated NSCLC cells .

- Cell Viability and Cytotoxicity: PC reduces cell viability in WI-38 cells (human lung fibroblast cell line), and PC treatment can cause cell cytotoxicity in HK-2 cells (human proximal tubular cell line derived from a healthy kidney) . PC significantly inhibits NSCLC cell growth .

Treatment for Diabetic Cognitive Impairment: this compound (Pra-C) can alleviate cognitive impairment in type 2 diabetic mice .

- Improved Cognitive Function: Pra-C administration significantly lowered body weight and fasting blood glucose levels and alleviated learning and memory deficits in type 2 diabetic mice .

Treatment for Osteoporosis: this compound (Pra-C) has demonstrated effectiveness in preventing bone loss and enhancing trabecular bone microarchitecture by suppressing osteoclast formation .

- Inhibition of Osteoclast Activity: Pra-C has beneficial effects in suppressing osteoclast formation and resorption function via attenuating the activation of nuclear factor kappa B as well as c-Jun N-terminal kinase/mitogen-activated protein kinase signaling pathways . The protective effects of Pra-C on OVX mice bone are related to its inhibition of osteoclast formation and bone resorption, suggesting that Pra-C is a potential candidate for osteoporosis treatment .

Neuroprotective Effects: this compound (Pra-C) has demonstrated neuroprotective effects against NMDA-induced injury in cultured cortical neurons .

- Protection Against Neuronal Injury: Pra-C confers protective effects against loss of cellular viability in a concentration-dependent manner . Pra-C also significantly inhibited neuronal apoptosis induced by NMDA exposure by reversing intracellular Ca(2+) overload and balancing Bcl-2 and Bax expression .

Cardiovascular Effects: this compound (Pra-C) can increase coronary flow and cardiac output . It improves the myocardial systolic and diastolic function of rats with left ventricular hypertension (LVH) . Pra-C was also reported to reduce the levels of hydroxyproline in left ventricular muscle during LVH to improve the myocardial compliance of rats .

Data Table

Case Studies

Mecanismo De Acción

Praeruptorin C exerts its effects through multiple molecular targets and pathways:

Anti-inflammatory: It inhibits the activation of nuclear factor kappa B and signal transducer and activator of transcription 3 pathways, reducing the production of pro-inflammatory cytokines.

Antihypertensive: It acts as a calcium antagonist, leading to the relaxation of blood vessels and lowering blood pressure.

Anticancer: It induces cell cycle arrest and apoptosis in cancer cells by modulating the expression of cyclin D1 and p21 proteins.

Comparación Con Compuestos Similares

Praeruptorin C is often compared with other pyranocoumarins such as Praeruptorin A, Praeruptorin B, and Praeruptorin E:

Praeruptorin A: Similar in structure but differs in the substituents at specific positions, leading to variations in biological activity.

Praeruptorin B: Exhibits higher potency in reducing nitric oxide production compared to this compound.

Praeruptorin E: Shows greater anti-inflammatory activities than this compound.

This compound stands out due to its balanced pharmacological profile, making it a versatile compound for various therapeutic applications .

Actividad Biológica

Praeruptorin C (Pra-C), a bioactive compound derived from the traditional Chinese medicinal herb Peucedanum praeruptorum, has garnered significant attention for its diverse biological activities. This article explores the pharmacological effects, mechanisms of action, and potential therapeutic applications of Pra-C, supported by recent research findings and case studies.

Overview of this compound

Pra-C is known for its various pharmacological properties, including anti-inflammatory, antioxidant, neuroprotective, and bone-preserving effects. Its mechanisms primarily involve the modulation of specific signaling pathways and gene expressions relevant to various biological processes.

1. CYP3A4 Induction

Pra-C has been shown to significantly enhance the expression and activity of cytochrome P450 3A4 (CYP3A4) through the pregnane X receptor (PXR)-mediated pathway. Research indicates that Pra-C increases CYP3A4 mRNA and protein levels in liver cells, suggesting its potential role in drug metabolism and herb-drug interactions:

- Study Findings : In a study using mouse primary hepatocytes, Pra-C induced CYP3A4 expression effectively, which was inhibited upon PXR knockdown .

2. Multidrug Resistance-Associated Protein 2 (MRP2) Activation

Pra-C also activates the constitutive androstane receptor (CAR), leading to increased expression of MRP2. This induction enhances the transport activity of MRP2 in HepG2 cells:

- Study Findings : Both Pra-C and praeruptorin A significantly upregulated MRP2 mRNA and protein levels, indicating their potential in overcoming drug resistance .

3. Neuroprotective Effects

Recent studies highlight the neuroprotective properties of Pra-C against cognitive impairment associated with type 2 diabetes. The compound appears to restore signaling pathways involved in neuronal health:

- Mechanism : Pra-C mitigates cognitive deficits by activating the PI3K/AKT/GSK3β pathway, which plays a crucial role in neuronal survival and function .

4. Osteoprotective Effects

Pra-C has shown promise in preventing bone loss by inhibiting osteoclast formation and activity. This effect is mediated through the suppression of nuclear factor kappa B (NF-κB) and c-Jun N-terminal kinase pathways:

- Study Findings : In ovariectomized mice models, Pra-C demonstrated significant improvements in bone microarchitecture and density, suggesting its therapeutic potential for osteoporosis .

5. Anti-inflammatory Effects

Research indicates that Pra-C can alleviate chronic pain by inhibiting microglial activation and reducing pro-inflammatory cytokine release:

- Mechanism : By modulating inflammatory responses in the central nervous system, Pra-C may offer relief from inflammatory pain conditions .

Summary of Key Research Findings

Case Studies

- Diabetic Cognitive Impairment :

- Osteoporosis Treatment :

Propiedades

IUPAC Name |

[(9R,10R)-8,8-dimethyl-10-(3-methylbutanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O7/c1-7-14(4)23(27)30-22-21(29-18(26)12-13(2)3)19-16(31-24(22,5)6)10-8-15-9-11-17(25)28-20(15)19/h7-11,13,21-22H,12H2,1-6H3/b14-7-/t21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFUVJROSOIXJGR-IULGZIFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@@H]1[C@@H](C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101100692 | |

| Record name | 2-Butenoic acid, 2-methyl-, (9R,10R)-9,10-dihydro-8,8-dimethyl-10-(3-methyl-1-oxobutoxy)-2-oxo-2H,8H-benzo[1,2-b:3,4-b′]dipyran-9-yl ester, (2Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101100692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72463-77-5, 83382-71-2 | |

| Record name | 2-Butenoic acid, 2-methyl-, (9R,10R)-9,10-dihydro-8,8-dimethyl-10-(3-methyl-1-oxobutoxy)-2-oxo-2H,8H-benzo[1,2-b:3,4-b′]dipyran-9-yl ester, (2Z)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72463-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Praeruptorin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083382712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenoic acid, 2-methyl-, (9R,10R)-9,10-dihydro-8,8-dimethyl-10-(3-methyl-1-oxobutoxy)-2-oxo-2H,8H-benzo[1,2-b:3,4-b′]dipyran-9-yl ester, (2Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101100692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.